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Compound of Interest

Compound Name: 5-Bromo-4-methylnicotinaldehyde

Cat. No.: B1290056

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-4-methylnicotinaldehyde, a substituted pyridine derivative, has
emerged as a critical and versatile building block in the landscape of medicinal chemistry and
drug discovery. Its unique trifunctional nature, featuring a pyridine core, a reactive aldehyde
group, and a strategically positioned bromine atom, offers a powerful platform for the synthesis
of complex molecular architectures. This guide provides a comprehensive overview of the
synthesis, physicochemical properties, spectral characterization, and key applications of 5-
bromo-4-methylnicotinaldehyde, with a focus on its utility in the development of novel
therapeutic agents, particularly kinase inhibitors.

Physicochemical Properties

5-Bromo-4-methylnicotinaldehyde is a solid at room temperature with the following key
properties:
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Property Value

CAS Number 351457-86-8

Molecular Formula C7HeBrNO

Molecular Weight 200.03 g/mol

Appearance Solid

Storage Inert atmosphere, 2-8°C[1]

Synthesis of 5-Bromo-4-methylnicotinaldehyde

A primary route to 5-bromo-4-methylnicotinaldehyde involves the oxidation of its
corresponding alcohol, (5-bromo-4-methylpyridin-3-yl)methanol.

Diagram: Synthetic Pathway

Oxidizing Agent

(5-Bromo-4-methylpyridin-3-yl)methanol (e.g., MnO2z, PCC)

Oxidation

5-Bromo-4-methylnicotinaldehyde

Click to download full resolution via product page

Caption: Synthesis of 5-bromo-4-methylnicotinaldehyde from its alcohol precursor.

Experimental Protocol: Oxidation of (5-Bromo-4-
methylpyridin-3-yl)methanol
While a specific literature procedure for this exact transformation is not readily available, a

general protocol based on the oxidation of similar pyridine methanols is provided below.
Researchers should optimize conditions for their specific needs.
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Materials:

(5-Bromo-4-methylpyridin-3-yl)methanol

Manganese dioxide (activated) or Pyridinium chlorochromate (PCC)
Dichloromethane (DCM) or Chloroform (CHCIs), anhydrous
Magnesium sulfate (anhydrous)

Celite or silica gel

Procedure:

Dissolve (5-bromo-4-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous DCM or CHCls in a
round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Add an excess of the oxidizing agent, such as activated manganese dioxide (5-10 eq) or
PCC (1.5-2.0 eq), in portions with stirring.

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically
stirred at room temperature for several hours to overnight.

Upon completion, filter the reaction mixture through a pad of Celite or a short plug of silica
gel to remove the oxidizing agent and its byproducts. Wash the filter cake with additional
solvent.

Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude 5-bromo-4-methyinicotinaldehyde.

Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Data
'H NMR Spectroscopy
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The proton NMR spectrum provides characteristic signals for the aromatic protons and the
aldehyde proton.

Proton Chemical Shift (6, ppm) Multiplicity
Aldehyde-H 10.25 S
Pyridine-H 8.84 S
Pyridine-H 8.83 s
Methyl-H 2.76 S

Solvent: CDCIls, Reference: US
Patent US20060116519A1[2]

3C NMR Spectroscopy

While a specific spectrum for 5-bromo-4-methylnicotinaldehyde is not publicly available, the
expected chemical shifts can be predicted based on analogous structures. The aldehyde
carbonyl carbon is expected to be the most downfield signal.

Carbon Expected Chemical Shift Range (6, ppm)
C=0 190 - 195

Aromatic C-Br 115- 125

Aromatic C-CHO 130 - 140

Aromatic C-CHs 145 - 155

Aromatic C-H 150 - 160

CHs 15-25

Infrared (IR) Spectroscopy

The IR spectrum of 5-bromo-4-methylnicotinaldehyde is expected to show characteristic
absorption bands for the aldehyde and aromatic functionalities.
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Functional Group Expected Wavenumber (cm—?)
C=0 (aldehyde) 1690 - 1715 (strong)

C-H (aldehyde) 2720 - 2820 (two weak bands)
C=C, C=N (aromatic) 1550 - 1600

C-Br 500 - 600

Mass Spectrometry

The mass spectrum of 5-bromo-4-methylnicotinaldehyde will exhibit a characteristic isotopic
pattern for the molecular ion peak due to the presence of the bromine atom (7°Br and 8Br in an
approximate 1:1 ratio). The molecular ion (M*) peak would appear as a doublet of nearly equal
intensity at m/z 200 and 202.

Reactions of 5-Bromo-4-methylnicotinaldehyde as a
Heterocyclic Building Block

The dual reactivity of the aldehyde and the bromo-substituted pyridine ring makes 5-bromo-4-
methylnicotinaldehyde a valuable precursor in organic synthesis.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is amenable to palladium-catalyzed
cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in
forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl
substituents. This is a cornerstone of modern medicinal chemistry for generating biaryl

structures prevalent in many kinase inhibitors.

Diagram: Suzuki-Miyaura Coupling Workflow
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Caption: General workflow for the Suzuki-Miyaura coupling of 5-bromo-4-
methylnicotinaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of 5-bromo-4-
methylnicotinaldehyde with an arylboronic acid.

Materials:

5-Bromo-4-methylnicotinaldehyde (1.0 eq)

Arylboronic acid (1.1-1.5 eq)

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

Base (e.g., Potassium carbonate, Sodium carbonate, 2-3 eq)
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e Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:

 In areaction vessel, combine 5-bromo-4-methylnicotinaldehyde, the arylboronic acid, the
palladium catalyst, and the base.

o Purge the vessel with an inert gas (e.g., argon or nitrogen).
e Add the degassed solvent system.

e Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-12 hours,
monitoring the reaction by TLC.

e Upon completion, cool the reaction mixture to room temperature.

» Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-
4-methylnicotinaldehyde.

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, and 5-bromo-4-
methylnicotinaldehyde serves as a key starting material for the synthesis of biologically active
molecules. Its derivatives have shown promise in various therapeutic areas, particularly in
oncology as kinase inhibitors. The ability to functionalize both the aldehyde and the bromine
position allows for the systematic exploration of the chemical space around the pyridine core to
optimize potency and selectivity for specific biological targets.

Diagram: Role in Kinase Inhibitor Synthesis
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Caption: Synthetic utility of 5-bromo-4-methylnicotinaldehyde in kinase inhibitor synthesis.

Conclusion

5-Bromo-4-methylnicotinaldehyde is a highly valuable and versatile heterocyclic building
block in medicinal chemistry. Its dual reactivity, stemming from the aldehyde group and the
bromine atom, provides a powerful platform for the synthesis of diverse and complex
molecules. The ability to readily participate in robust and well-established reactions like the
Suzuki-Miyaura coupling makes it an attractive starting material for the construction of
compound libraries for high-throughput screening and lead optimization in drug discovery
programs. This guide provides a foundational understanding for researchers to leverage the
synthetic potential of this important intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1290056#5-bromo-4-methylnicotinaldehyde-as-a-
heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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